molecular formula C22H24N2O B2372218 (2Z)-3-(4-tert-butylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide CAS No. 478017-99-1

(2Z)-3-(4-tert-butylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide

Cat. No.: B2372218
CAS No.: 478017-99-1
M. Wt: 332.447
InChI Key: PHQJINCVESUSBP-UHFFFAOYSA-N
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Description

(2Z)-3-(4-tert-butylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide is a chemical compound with a complex structure that includes a cyano group, a tert-butylphenyl group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-tert-butylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide typically involves a multi-step process. The starting materials often include 4-tert-butylbenzaldehyde, malononitrile, and N-(1-phenylethyl)amine. The reaction conditions usually involve the use of a base such as sodium ethoxide or potassium tert-butoxide to facilitate the formation of the enamine intermediate, which then undergoes a condensation reaction to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(4-tert-butylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-3-(4-tert-butylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-(4-tert-butylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the phenylethyl group can interact with hydrophobic pockets in proteins. These interactions can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(4-methylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide
  • (2Z)-3-(4-ethylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide
  • (2Z)-3-(4-isopropylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide

Uniqueness

(2Z)-3-(4-tert-butylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different alkyl substituents.

Properties

IUPAC Name

(Z)-3-(4-tert-butylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-16(18-8-6-5-7-9-18)24-21(25)19(15-23)14-17-10-12-20(13-11-17)22(2,3)4/h5-14,16H,1-4H3,(H,24,25)/b19-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQJINCVESUSBP-RGEXLXHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C(C)(C)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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